molecular formula C8H21NOSi2 B085648 N,O-Bis(trimethylsilyl)acetamide CAS No. 10416-59-8

N,O-Bis(trimethylsilyl)acetamide

Cat. No. B085648
CAS RN: 10416-59-8
M. Wt: 203.43 g/mol
InChI Key: SIOVKLKJSOKLIF-UHFFFAOYSA-N
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Description

N,O-Bis(trimethylsilyl)acetamide (BSA) is used for silylating lipolysates for gas-liquid chromatography. This process allows direct injection of the sample and silylating agent into the column without the need for converting free fatty acids to methyl esters, making silyl esters elute as sharp chromatographic peaks (Tallent & Kleiman, 1968).

Synthesis Analysis

BSA is synthesized via the transsilylation of N,O-bis(trimethylsilyl)acetamide with halomethyldimethylchlorosilane, producing compounds used in various chemical transformations. This synthesis highlights its functional versatility and reactive nature (Kowalski & Lasocki, 1976).

Molecular Structure Analysis

The molecular structure of BSA derivatives has been analyzed through NMR and IR spectra, indicating a stable N,N-disilylacetamide structure. These analyses provide insights into the dynamics of hindered rotation around the C-N bond and thermolysis products (Kowalski & Lasocki, 1976).

Chemical Reactions and Properties

BSA facilitates various chemical reactions, including peptide coupling and the Claisen rearrangement. It acts as a coupling agent in peptide synthesis under mild conditions and suppresses abnormal aromatic Claisen rearrangement products (Huang & Feng, 2016; Fukuyama, Li & Peng, 1994)(https://consensus.app/papers/111333hexamethyldisilazane-fukuyama/2ef94148baf65bd8bdc01227fd348a87/?utm_source=chatgpt).

Physical Properties Analysis

The physical properties, such as the melting and boiling points, solubility, and stability of BSA, play a crucial role in its application in chemical synthesis and analysis. However, specific details on these properties are inferred from the context of its use and chemical interactions as detailed in the provided studies.

Chemical Properties Analysis

BSA's chemical properties, including reactivity with different chemical groups and stability under various conditions, are highlighted in its use for silylations and protective measures in synthesis. It shows rapid and quantitative silyl-proton exchange reactions under mild conditions (Klebe, Finkbeiner & White, 1966).

Scientific Research Applications

  • Silylation of Lipolysis Products for Gas-Liquid Chromatography : N,O-Bis(trimethylsilyl)acetamide is used for the silylation of lipolysis products, facilitating their analysis via gas-liquid chromatography. This process allows direct injection of the pyridine solution containing the sample and silylating agent onto the chromatography column (Tallent & Kleiman, 1968).

  • Preparation of Trimethylsilyl Derivatives of Sodium Salts of Organic Acids : It does not form trimethylsilyl derivatives of sodium salts of many organic acids unless specific conditions are met. This property is useful in reducing losses of organic acids during lyophilisation by converting them to sodium salts and preparing volatile derivatives for gas chromatography directly from the salt residue (Poole, Llater & Orrell, 1976).

  • Coupling Agents for Dipeptide Synthesis : It acts as a coupling agent in the synthesis of dipeptides. The coupling reaction can be performed under mild conditions, making it useful in conventional drug production (Huang & Feng, 2016).

  • Silylations as a Highly Reactive Silyl Donor : Used in silyl-proton exchange reactions, it facilitates the preparative silylation of various compounds such as amides, ureas, amino acids, phenols, carboxylic acids, and enols. It serves as a protective measure and a means of preparing reactive intermediates (Klebe, Finkbeiner & White, 1966).

  • Aromatic Claisen Rearrangement : N,O-Bis(trimethylsilyl)acetamide is used to suppress the formation of abnormal aromatic Claisen rearrangement products by trapping the normal products as their silyl ethers (Fukuyama, Li & Peng, 1994).

  • Preparation of Trimethylsilyl Derivatives of Chloramphenicol : It facilitates the silylation of chloramphenicol, yielding various derivatives depending on the solvents used (Janssen & Vanderhaeghe, 1973).

  • Solvent-Free Synthesis of Dihydropyrimidine Derivatives : N,O-Bis(trimethylsilyl)acetamide is used as a catalyst in the solvent-free synthesis of dihydropyrimidine derivatives, offering an efficient method for this synthesis (Murthy, Rajack & Yuvaraj, 2016).

  • Silylation of Poly-L-Lysine Hydrobromide : It is used to improve the solubility of poly-L-lysine hydrobromide in apolar organic solvents (Beauregard, Hu, Grainger & James, 2001).

Safety And Hazards

BSA is classified as a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to use personal protective equipment, including gloves, protective clothing, and eye/face protection when handling BSA .

Future Directions

BSA has potential applications in the development of lithium-metal batteries . It can help suppress the generation of lithium dendrites and control the volume expansion of lithium anodes . The results can be extended to other additives containing Si−O functional groups to replace the same type of fluorine-containing additives .

properties

IUPAC Name

trimethylsilyl N-trimethylsilylethanimidate
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InChI

InChI=1S/C8H21NOSi2/c1-8(9-11(2,3)4)10-12(5,6)7/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOVKLKJSOKLIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=N[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21NOSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051525
Record name N,O-bis(Trimethylsilyl)acetamide
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Molecular Weight

203.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless or pale yellow liquid; [Alfa Aesar MSDS]
Record name N,O-Bis(trimethylsilyl)acetamide
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Product Name

trimethylsilyl N-trimethylsilylethanimidate

CAS RN

10416-59-8
Record name N,O-Bis(trimethylsilyl)acetamide
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Record name Ethanimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester
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Record name N,O-bis(Trimethylsilyl)acetamide
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Record name Trimethylsilyl N-trimethylsilylacetamidate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,740
Citations
M Matsuo, R Takano, K Kamei-Hayashi, S Hara - Carbohydrate research, 1993 - Elsevier
A novel regioselective desulfation of polysaccharide sulfates: Specific 6Odesulfation with N,O-bis(trimethylsilyl)acetamide Page 1 Carbohydrate Research, 241 (1993) 209-215 Elsevier Science Publishers BV …
Number of citations: 64 www.sciencedirect.com
A Claraz - Synlett, 2013 - thieme-connect.com
N, O-Bis (trimethylsilyl) acetamide (BSA) is a colorless liquid with a boiling point of 71–73 C/35 mmHg. It is extremely moisture sensitive and can also be rapidly contaminated with …
Number of citations: 6 www.thieme-connect.com
O Píša, S Rádl - European Journal of Organic Chemistry, 2016 - Wiley Online Library
The synthesis of 1,4‐dihydro‐4‐oxoquinoline derivatives (4‐quinolones) based on a BSA [N,O‐bis(trimethylsilyl)acetamide]‐mediated cyclization of substituted 1‐(2‐methoxyphenyl)‐3‐…
J Kowalski, Z Lasocki - Journal of Organometallic Chemistry, 1976 - Elsevier
y,N-BIS(HALOMETHYLDIMETHYLSILYL)ACETAMIDES AND THEIR REACTIONS A?&Bis(halomethyldimethylsilyl)acetamide~, MeCON(SiMe,CH,X),, Page 1 J&n& oi Organometallic …
Number of citations: 14 www.sciencedirect.com
Y Huang, WH Feng - Chinese Chemical Letters, 2016 - Elsevier
A method using N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) as coupling agents for dipeptide synthesis is descried. The coupling reaction between N-…
Number of citations: 14 www.sciencedirect.com
DA Johnson, LM Taubner - Tetrahedron letters, 1996 - Elsevier
The efficient t-butyldimethylsilylation of alcohols—including tertiary and sterically hindered secondary alcohols—can be achieved using N,O-bis(t-butyldimethylsilyl)acetamide (BTBSA) …
Number of citations: 24 www.sciencedirect.com
A Shareef, MJ Angove, JD Wells - Journal of Chromatography A, 2006 - Elsevier
This paper reports an improved silylation procedure for simultaneous determination of the steroid hormones 17α-ethinylestradiol (EE2) and estrone (E1) using gas chromatography–…
Number of citations: 221 www.sciencedirect.com
MT El Gihani, H Heaney - Synthesis, 1998 - thieme-connect.com
The oxophilicity of silicon allows the efficient protection of a range of hydroxyfunctionalities using either N, O-bis (trimethylsilyl) acetamide (BSA) or N, N-bis (trimethylsilyl) urea (BSU). …
Number of citations: 30 www.thieme-connect.com
YLN Murthy, A Rajack, K Yuvaraj - Arabian Journal of Chemistry, 2016 - Elsevier
We report herein, the usage of N,O-bis(trimethylsilyl)acetamide (BSA) and dicyclohexyl carbodimide (DCC) as two new catalysts for three component condensation of an aldehyde, ethyl …
Number of citations: 17 www.sciencedirect.com
SK Sethi, PF Crain, JA McCloskey - Journal of Chromatography A, 1983 - Elsevier
Trimethylsilylation of secondary amines by the common reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in the presence of dimethylformamide (DMF) produces the previously …
Number of citations: 3 www.sciencedirect.com

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